Cas no 31362-68-2 (2-(2-Chlorophenyl)-1-(3-pyridinyl)-ethanone)

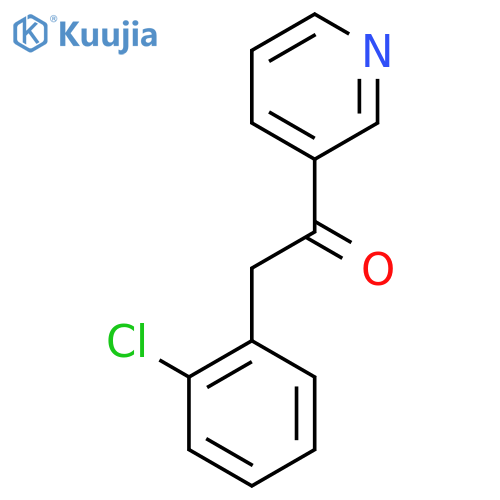

31362-68-2 structure

商品名:2-(2-Chlorophenyl)-1-(3-pyridinyl)-ethanone

2-(2-Chlorophenyl)-1-(3-pyridinyl)-ethanone 化学的及び物理的性質

名前と識別子

-

- 2-(2-Chlorophenyl )-1-(pyridin-3-yl )ethanone

- 2-(2-chlorophenyl)-1-pyridin-3-ylethanone

- 2-(2-CHLOROPHENYL)-1-(3-PYRIDINYL)-ETHANONE

- AB50424

- Ethanone,2-(2-chlorophenyl)-1-(3-pyridinyl)-,

- 2-(2-CHLOROPHENYL)-1-(PYRIDIN-3-YL)ETHANONE

- 2-(2-CHLOROPHENYL)-1-(PYRIDIN-3-YL)ETHAN-1-ONE

- 2-(2-Chlorophenyl)-1-(3-pyridinyl)-ethanone

-

- インチ: 1S/C13H10ClNO/c14-12-6-2-1-4-10(12)8-13(16)11-5-3-7-15-9-11/h1-7,9H,8H2

- InChIKey: NBIWKKRBJRQYME-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC=CC=1CC(C1C=NC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 231.0450916g/mol

- どういたいしつりょう: 231.0450916g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 30

2-(2-Chlorophenyl)-1-(3-pyridinyl)-ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668776-1g |

2-(2-Chlorophenyl)-1-(pyridin-3-yl)ethan-1-one |

31362-68-2 | 98% | 1g |

¥13061.00 | 2024-08-02 |

2-(2-Chlorophenyl)-1-(3-pyridinyl)-ethanone 関連文献

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

31362-68-2 (2-(2-Chlorophenyl)-1-(3-pyridinyl)-ethanone) 関連製品

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量